![molecular formula C14H14N2O3S B2392480 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-60-0](/img/structure/B2392480.png)

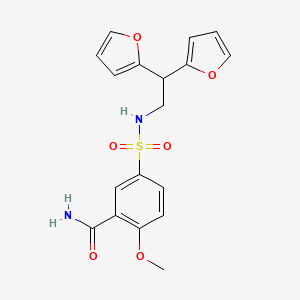

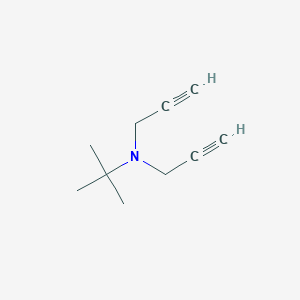

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as DBT-DAD and has a unique molecular structure that makes it a promising candidate for further investigation.

Applications De Recherche Scientifique

Chemistry of Methylglyoxal : Methylglyoxal is a highly reactive alpha-oxoaldehyde formed in various reactions and is associated with complications of diabetes and some neurodegenerative diseases. It modifies arginine and lysine residues in proteins, forming advanced glycation end-products including derivatives related to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (Nemet, Varga-Defterdarović, & Turk, 2006).

Antiviral Activity of Thiazole C-Nucleosides : A study focusing on the synthesis and antiviral activity of thiazole C-nucleosides demonstrates the potential of thiazole derivatives in combating viruses, including herpes and parainfluenza (Srivastava et al., 1977).

Synthesis and Antioxidant Studies : Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for antioxidant activities. These compounds showed moderate to significant radical scavenging activity, suggesting potential for further biological application (Ahmad et al., 2012).

Photoreactions of Benzimidazole Derivatives : The study of the photooxidation of benzimidazole derivatives, including those with a thiazolyl group, provides insights into the chemical reactions under specific conditions, relevant for understanding the stability and reactivity of these compounds (Mahran, Sidky, & Wamhoff, 1983).

Bimetallic Composite Catalysts in Chemical Synthesis : This study explores the use of a related compound as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, which are highly active in aqueous media. This demonstrates the compound's potential in facilitating chemical reactions, specifically in the synthesis of heterobiaryls (Bumagin et al., 2019).

Antibacterial and Anticancer Agents : The synthesis of novel derivatives involving thiazolopyrimidines demonstrated potential as anti-inflammatory, analgesic, and anticancer agents. This indicates the compound's role in developing new pharmacological treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Agents Design : Novel analogs of thiazole carboxamide were synthesized and evaluated for their antibacterial activity. This highlights the potential of thiazole derivatives in the development of new antibacterial agents (Palkar et al., 2017).

Propriétés

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-8-5-9(2)12-11(6-8)20-14(15-12)16-13(17)10-7-18-3-4-19-10/h5-7H,3-4H2,1-2H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNJJDMANATKEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=COCCO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)

![6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide](/img/structure/B2392404.png)

![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)

![4-[(Z)-(dimethylamino)(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2392408.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2392412.png)

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2392414.png)

![N-cyclopentyl-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392415.png)

![2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392418.png)